molecular formula C28H25F2N3OS B1678721 ジアシルグリセロールキナーゼ阻害剤II CAS No. 120166-69-0

ジアシルグリセロールキナーゼ阻害剤II

カタログ番号: B1678721
CAS番号: 120166-69-0
分子量: 489.6 g/mol
InChIキー: ZCNBZFRECRPCKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diacylglycerol Kinase Inhibitor II, also known under CAS 120166-69-0, controls the biological activity of Diacylglycerol Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It has an empirical formula of C28H25F2N3OS and a molecular weight of 489.58 .


Molecular Structure Analysis

The molecular structure of Diacylglycerol kinase inhibitor II is represented by the empirical formula C28H25F2N3OS . It contains elements such as Carbon ©, Hydrogen (H), Fluorine (F), Nitrogen (N), Oxygen (O), and Sulfur (S).


Chemical Reactions Analysis

Diacylglycerol kinase inhibitor II has been used in various studies to determine tumor-induced inhibition with genetically modified cytotoxic T cells expressing chimeric antigen receptors (CAR) . It has also been used to induce pAkt and PKR-like extracellular signal-regulated kinase (pErk) signals in T-cell acute lymphoblastic leukemia (T-ALL) cells .


Physical and Chemical Properties Analysis

Diacylglycerol kinase inhibitor II is a solid substance . It is soluble in DMSO at a concentration of 12.5 mg/mL . The storage temperature is between 10-30°C .

科学的研究の応用

ジアシルグリセロールキナーゼ阻害剤II:科学研究における用途

    癌治療の強化: ジアシルグリセロールキナーゼ(DGK)阻害剤、this compoundなど、は癌細胞の増殖を促進し、T細胞の無反応性を促進することが示されています。 特定のDGKα選択的阻害剤は癌由来細胞で細胞死を誘導し、T細胞インターロイキン-2産生を強化し、癌治療プロトコルにおける潜在的な用途を示唆しています .

    リン酸化および脱リン酸化研究: この阻害剤は、リン酸化および脱リン酸化プロセスに不可欠なジアシルグリセロールキナーゼの生物学的活性を制御します。 この阻害剤は主に、これらの生化学的経路に関連する研究用途で使用されます .

    腫瘍増殖の拮抗作用: DGKα活性の阻害は、原発性および転移性脳腫瘍の異種移植片および同系マウス腫瘍移植片で腫瘍増殖を拮抗することが示されており、抗腫瘍療法の開発におけるその潜在的な用途を示唆しています .

    網膜症治療研究: この阻害剤は、網膜新生血管形成(NV)とその酸素誘発網膜症(OIR)モデルにおける潜在的なメカニズムに対する効果について研究されており、網膜疾患の治療研究における役割を示唆しています .

    難治性癌細胞研究: DGKαは、メラノーマ、肝細胞癌、神経膠芽腫細胞など、いくつかの難治性癌細胞で高度に発現しています。 DGKα阻害の研究は、これらの治療困難な癌の治療戦略に関する洞察を提供する可能性があります .

    免疫療法抵抗性研究: 研究によると、DGKα阻害は癌治療におけるPD-1標的療法と協力することができ、追加の阻害分子の上方調節に一般的に関連する獲得抵抗を克服する可能性があります .

作用機序

Target of Action

Diacylglycerol kinase inhibitor II primarily targets Diacylglycerol Kinases (DGKs) . DGKs are a family of enzymes that convert diacylglycerol (DAG) to phosphatidic acid (PA), playing a crucial role in regulating the balance between these two lipid messengers . DGKs are involved in various physiological processes, and their aberrant activation contributes to the development of metabolic diseases .

Mode of Action

Diacylglycerol kinase inhibitor II inhibits DGKs by binding to their catalytic domain . This inhibition prevents the conversion of DAG to PA, thereby increasing the availability of DAG and enhancing DAG-mediated signaling . The inhibitor is particularly potent in isolated platelet membranes and intact platelets .

Biochemical Pathways

The inhibition of DGKs affects several biochemical pathways. DGKs regulate many enzymes, including protein kinase C (PKC), phosphatidylinositol 4-phosphate 5-kinase, and mTOR . By inhibiting DGKs, the inhibitor enhances the activation of these enzymes, leading to changes in various cellular processes such as glucose and lipid metabolism .

Pharmacokinetics

It’s known that the inhibitor has a potent effect on dgks in isolated platelet membranes and intact platelets , suggesting that it can effectively reach its target sites in the body.

Result of Action

The inhibition of DGKs by Diacylglycerol kinase inhibitor II leads to several molecular and cellular effects. It enhances the activation of PKC and PKD isoforms, which play a crucial role in the regulation of metabolic homeostasis . This can potentially disrupt metabolic homeostasis and contribute to the development of metabolic diseases . Moreover, the inhibitor can induce cell death in cancer-derived cells and simultaneously enhance T-cell interleukin-2 production .

Action Environment

The action of Diacylglycerol kinase inhibitor II can be influenced by various environmental factors. For instance, in the context of cancer, the inhibitor has been shown to cooperate with PD-1-targeted therapies to restore the T cell activation program . This suggests that the inhibitor’s action, efficacy, and stability can be affected by the presence of other therapeutic agents and the overall physiological state of the body.

将来の方向性

Research indicates that Diacylglycerol kinase α inhibition could provide an important mechanism to revert exhausted T lymphocyte phenotypes and thus favor proper anti-tumor T cell responses . The cooperative effect observed after PD-1/PD-L1 and DGK α blockade offers a promising strategy to improve the efficacy of immunotherapy in the treatment of cancer .

生化学分析

Biochemical Properties

Diacylglycerol kinase inhibitor II plays a crucial role in biochemical reactions by inhibiting the activity of diacylglycerol kinase. This enzyme is responsible for converting diacylglycerol into phosphatidic acid, a key step in lipid signaling pathways. Diacylglycerol kinase inhibitor II interacts with the catalytic domain of diacylglycerol kinase, preventing its activity and thereby modulating the levels of diacylglycerol and phosphatidic acid within cells . This inhibition affects various enzymes and proteins, including protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and mammalian target of rapamycin (mTOR), which are regulated by diacylglycerol and phosphatidic acid .

Cellular Effects

Diacylglycerol kinase inhibitor II has significant effects on various types of cells and cellular processes. By inhibiting diacylglycerol kinase, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, diacylglycerol kinase inhibitor II has been shown to modulate the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, diacylglycerol kinase inhibitor II affects the balance between diacylglycerol and phosphatidic acid, impacting the regulation of enzymes such as mTOR and phosphatidylinositol 4-phosphate 5-kinase .

Molecular Mechanism

The molecular mechanism of diacylglycerol kinase inhibitor II involves its binding to the catalytic domain of diacylglycerol kinase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . The altered levels of these lipid messengers affect various signaling pathways, including those involving protein kinase C, mTOR, and phosphatidylinositol 4-phosphate 5-kinase . Diacylglycerol kinase inhibitor II also influences gene expression by modulating the activity of transcription factors regulated by diacylglycerol and phosphatidic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diacylglycerol kinase inhibitor II can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Diacylglycerol kinase inhibitor II is stable when stored at -20°C and can be reconstituted in DMSO for use in experiments . Long-term effects of diacylglycerol kinase inhibitor II on cellular function have been observed in both in vitro and in vivo studies, with prolonged inhibition of diacylglycerol kinase leading to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of diacylglycerol kinase inhibitor II vary with different dosages in animal models. At lower doses, this compound effectively inhibits diacylglycerol kinase activity without causing significant toxicity . At higher doses, diacylglycerol kinase inhibitor II can have toxic or adverse effects, including disruptions in lipid metabolism and cellular signaling . Threshold effects have been observed, where a certain dosage is required to achieve effective inhibition of diacylglycerol kinase .

Metabolic Pathways

Diacylglycerol kinase inhibitor II is involved in several metabolic pathways, primarily through its inhibition of diacylglycerol kinase. This enzyme plays a key role in the phosphoinositide signaling pathway, where it converts diacylglycerol to phosphatidic acid . By inhibiting diacylglycerol kinase, diacylglycerol kinase inhibitor II affects the levels of these lipid messengers, thereby modulating various metabolic processes, including glucose and lipid metabolism . The compound also interacts with enzymes such as protein kinase C and mTOR, which are involved in metabolic regulation .

Transport and Distribution

Within cells and tissues, diacylglycerol kinase inhibitor II is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Diacylglycerol kinase inhibitor II can accumulate in specific cellular compartments, such as the Golgi apparatus and endosomes, where it exerts its inhibitory effects on diacylglycerol kinase . The distribution of diacylglycerol kinase inhibitor II within cells is influenced by its interactions with lipid membranes and proteins involved in vesicular trafficking .

Subcellular Localization

The subcellular localization of diacylglycerol kinase inhibitor II is critical for its activity and function. This compound is often found in membrane-bound compartments, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . The localization of diacylglycerol kinase inhibitor II is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . The presence of diacylglycerol kinase inhibitor II in these compartments allows it to effectively inhibit diacylglycerol kinase and modulate lipid signaling pathways .

特性

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNBZFRECRPCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152707
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120166-69-0
Record name R 59949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacylglycerol Kinase Inhibitor II
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacylglycerol kinase inhibitor II
Reactant of Route 2
Diacylglycerol kinase inhibitor II
Reactant of Route 3
Reactant of Route 3
Diacylglycerol kinase inhibitor II
Reactant of Route 4
Reactant of Route 4
Diacylglycerol kinase inhibitor II
Reactant of Route 5
Reactant of Route 5
Diacylglycerol kinase inhibitor II
Reactant of Route 6
Diacylglycerol kinase inhibitor II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。